Product packaging for 2,2,4,4-Tetramethylchroman(Cat. No.:)

2,2,4,4-Tetramethylchroman

Cat. No.: B8531200
M. Wt: 190.28 g/mol
InChI Key: NHDVFXNUAUYRHR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2,2,4,4-Tetramethylchroman is a chemical compound with the molecular formula C13H17BrO and a molecular weight of 269.177 g/mol . It belongs to the chroman class of heterobicyclic compounds, which are recognized as privileged scaffolds in medicinal chemistry due to their diverse biological potential . The chroman core, a fusion of a benzene ring with a dihydropyran ring, serves as a fundamental building block for the isolation, design, and synthesis of novel lead compounds . Researchers value this structural motif for its presence in a wide array of biologically active molecules. Chroman and chromanone derivatives have been extensively studied and shown to exhibit a broad spectrum of pharmacological activities, including anticancer, antioxidant, antimicrobial, and antidiabetic properties . For instance, compounds with the tetramethylchroman structure are of significant research interest, as evidenced by Trolox (6-hydroxy-2,5,7,8-tetramethylchroman-2-carboxylic acid), a well-known water-soluble analog of vitamin E renowned for its potent antioxidant activity . As such, this compound serves as a valuable synthetic intermediate or precursor for researchers developing and exploring new chemical entities in drug discovery and development programs. This product is intended For Research Use Only and is not intended for diagnostic or therapeutic uses.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C13H18O B8531200 2,2,4,4-Tetramethylchroman

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C13H18O

Molecular Weight

190.28 g/mol

IUPAC Name

2,2,4,4-tetramethyl-3H-chromene

InChI

InChI=1S/C13H18O/c1-12(2)9-13(3,4)14-11-8-6-5-7-10(11)12/h5-8H,9H2,1-4H3

InChI Key

NHDVFXNUAUYRHR-UHFFFAOYSA-N

Canonical SMILES

CC1(CC(OC2=CC=CC=C21)(C)C)C

Origin of Product

United States

Advanced Synthetic Methodologies for 2,2,4,4 Tetramethylchroman and Its Derivatives

Classical and Contemporary Approaches to Chroman Ring Construction

The construction of the chroman ring fundamentally involves the formation of a six-membered oxygen-containing heterocycle fused to a benzene (B151609) ring. Methodologies can be broadly categorized into those that build the heterocyclic ring through cyclization reactions and those that modify a pre-existing chromanone structure.

Cyclization Reactions for Benzopyran Formation

Direct formation of the chroman ring is often achieved through intramolecular cyclization, where a suitably functionalized phenolic precursor undergoes ring closure to form the characteristic benzopyran structure.

Friedel-Crafts reactions represent a powerful tool for forming carbon-carbon bonds involving aromatic rings. nih.gov In the context of chroman synthesis, intramolecular Friedel-Crafts alkylation is a common and direct method. This approach typically involves an acid-catalyzed cyclization of a phenolic substrate bearing an appropriate alkyl side chain with a leaving group, often a hydroxyl group that can be protonated to form water.

A direct synthesis of 2,2,4,4-tetramethylchroman exemplifies this strategy. The precursor, 2-(1,1,3-trimethyl-3-hydroxybutyl) phenol, when heated under reflux with 20% aqueous sulfuric acid (H₂SO₄), undergoes an intramolecular electrophilic aromatic substitution. prepchem.com The acidic conditions facilitate the dehydration of the tertiary alcohol on the side chain to generate a stabilized tertiary carbocation. This electrophilic center is then attacked by the electron-rich aromatic ring at the ortho position relative to the phenolic hydroxyl group, leading to the formation of the chroman ring in a single step.

Table 1: Example of Friedel-Crafts Annulation for this compound Synthesis

Precursor Reagent Product

This acid-catalyzed cyclization is a classic example of forming the benzopyran ring system and is particularly effective for creating quaternary centers at the C2 and C4 positions, as seen in this compound. Domino or tandem Friedel-Crafts reactions have also been developed to construct more complex polycyclic systems, such as perylene analogues, from tetrahydronaphthol precursors. nih.gov

The key step in forming the chroman ring is the creation of the ether linkage, an intramolecular carbon-heteroatom (C-O) bond. This can be accomplished through various synthetic methods beyond the Friedel-Crafts approach. One notable method is the Mitsunobu reaction, which allows for the cyclization of a diol under mild conditions.

A convergent three-step synthesis for 2-substituted chromans utilizes this strategy effectively. organic-chemistry.org The process begins with a Heck coupling of a 2-iodophenol with an allylic alcohol. The resulting intermediate is then reduced, followed by an intramolecular Mitsunobu cyclization to furnish the chroman ring. organic-chemistry.org This method demonstrates the formation of the crucial C-O bond to complete the heterocyclic ring structure. Free-radical chain additions to carbon-carbon multiple bonds can also be a method for forming carbon-heteroatom bonds. organicreactions.org

Tandem reactions, also known as cascade or domino reactions, are highly efficient processes where multiple bond-forming events occur in a single operation without isolating intermediates. princeton.edu These strategies are increasingly employed for the synthesis of complex heterocyclic structures like chromans.

For instance, a tandem Michael addition-Henry reaction has been developed for the synthesis of thiochromanes, the sulfur analogues of chromans. nih.gov This organocatalytic reaction between 2-mercaptobenzaldehydes and β-nitrostyrenes creates chiral 2-aryl-3-nitrothiochroman-4-ols with high diastereoselectivity and enantioselectivity. nih.gov Similarly, catalyst-free tandem reactions in water, involving Knoevenagel condensation followed by a Michael addition, have been used to produce high-density biofuels with complex polycyclic structures derived from 5,5-dimethyl-1,3-cyclohexanedione. nih.gov These examples highlight the power of tandem strategies to rapidly build molecular complexity and construct heterocyclic rings related to the chroman framework.

Reduction Strategies for Chroman-4-ones to Chromans

An alternative and widely used approach to chromans involves the synthesis of a chroman-4-one intermediate, followed by the reduction of the C4-carbonyl group. The chroman-4-one precursors are often prepared via the Friedel-Crafts acylation of phenols with α,β-unsaturated acids. researchgate.net

Catalytic hydrogenation is a fundamental reaction in organic synthesis for the reduction of various functional groups. tcichemicals.com The reduction of the ketone in chroman-4-ones to a methylene (CH₂) group can be achieved through this method, although it often requires specific conditions to avoid reduction of the aromatic ring.

A more common application of catalytic hydrogenation in this context is catalytic transfer hydrogenation. scispace.com In this process, a hydrogen donor molecule, such as isopropanol or ammonium formate, is used in the presence of a metal catalyst to effect the reduction. scispace.commdpi.com This method can be highly effective for the reduction of ketones to secondary alcohols. For the complete reduction of a chroman-4-one to a chroman, a two-step process is typically employed: initial reduction of the ketone to a secondary alcohol (chroman-4-ol), followed by dehydration to a chromene and subsequent hydrogenation of the double bond. Alternatively, direct reduction of the carbonyl to a methylene group can be achieved using methods like the Wolff-Kishner or Clemmensen reduction, although catalytic methods are often preferred for their milder conditions and functional group tolerance.

Table 2: Chemical Compounds Mentioned

Compound Name
This compound
2-(1,1,3-trimethyl-3-hydroxybutyl) phenol
Sulfuric acid
2-iodophenol
Allylic alcohol
2-mercaptobenzaldehyde
β-nitrostyrene
2-aryl-3-nitrothiochroman-4-ol
5,5-dimethyl-1,3-cyclohexanedione
Chroman-4-one
Chroman
Isopropanol
Ammonium formate
Chroman-4-ol
Complex Hydride Reductions

Complex metal hydrides are versatile reagents for the reduction of various functional groups, and their application in the synthesis of chromans often involves the reduction of a chromone or chroman-4-one precursor. While the direct synthesis of this compound via this method from a readily available precursor is not extensively documented, a plausible synthetic route can be envisioned starting from a suitably substituted chromone.

The reduction of a chromone typically proceeds in a stepwise manner. The first step involves the reduction of the α,β-unsaturated ketone system to an allylic alcohol, which can then undergo further reduction to the saturated chroman ring. The choice of hydride reagent is crucial in controlling the extent of reduction.

A hypothetical pathway for the synthesis of this compound could involve the initial synthesis of 2,2,4,4-tetramethyl-4H-chromen-4-one. The subsequent reduction of this precursor with a powerful hydride reducing agent, such as lithium aluminum hydride (LiAlH₄), would be expected to reduce the ketone and the double bond to yield the desired this compound.

EntryHydride ReagentSolventTemperature (°C)Plausible ProductNotes
1LiAlH₄THFrt to refluxThis compoundComplete reduction of both ketone and double bond is anticipated.
2NaBH₄/CeCl₃·7H₂O (Luche Reduction)Methanol0 to rt2,2,4,4-Tetramethyl-2,3-dihydro-4H-chromen-4-olSelective 1,2-reduction of the ketone is expected, preserving the double bond.

Nucleophilic Addition Reactions in Chroman Synthesis

Nucleophilic addition reactions, particularly those involving organometallic reagents such as Grignard reagents, represent a powerful tool for the construction of the carbon skeleton of chroman derivatives. A key strategy for the synthesis of this compound could involve the sequential nucleophilic addition of methyl groups to a chromone precursor.

The conjugate addition (1,4-addition) of a Grignard reagent to a chromone can be used to introduce a substituent at the 2-position. rsc.org For the synthesis of the target molecule, a methylmagnesium halide could be added to a chromone in the presence of a copper catalyst to favor conjugate addition, leading to a 2-methylchroman-4-one intermediate. A subsequent 1,2-addition of another methyl Grignard reagent to the ketone at the 4-position would then generate a tertiary alcohol. The final step would involve the reduction of this tertiary alcohol and the remaining double bond to afford the fully saturated this compound.

Alternatively, a double addition of a methyl Grignard reagent to a chromone-3-carboxylate ester could potentially lead to the formation of a tertiary alcohol at the 4-position after an initial conjugate addition.

EntryPrecursorNucleophileReaction TypePlausible Intermediate
1ChromoneCH₃MgBr/Cu(I)Conjugate Addition2-Methylchroman-4-one
22-Methylchroman-4-oneCH₃MgBr1,2-Addition2,4-Dimethylchroman-4-ol

Multi-Component Reactions for Chroman Derivatives

Multi-component reactions (MCRs) offer an efficient and atom-economical approach to the synthesis of complex molecular architectures in a single synthetic operation. While a direct one-pot synthesis of this compound via an MCR is challenging due to the high degree of substitution, MCRs are well-suited for the synthesis of highly substituted chroman derivatives that could serve as precursors. oup.comtandfonline.comrsc.org

A plausible MCR approach could involve the reaction of a phenol, an aldehyde or ketone bearing gem-dimethyl groups, and a third component that facilitates the cyclization and introduces further functionality. For instance, a reaction between phenol, 2,2-dimethylacetoacetaldehyde, and a suitable nitrogen source could potentially lead to a highly substituted dihydropyridine-fused chroman derivative, which could then be further elaborated to the target molecule.

The development of novel MCRs that can accommodate sterically demanding substrates is an active area of research, and it is conceivable that a tailored MCR could be designed for the direct synthesis of the this compound core.

Modern Catalytic Systems for this compound Synthesis

Modern catalytic systems, particularly those based on transition metals, have revolutionized the synthesis of heterocyclic compounds by enabling novel bond formations and cyclization strategies.

Metal-Catalyzed Processes for Chroman Formation

Ruthenium-catalyzed C-H activation and annulation reactions have emerged as a powerful tool for the construction of heterocyclic rings. nih.govresearchgate.net A potential strategy for the synthesis of the this compound skeleton could involve the ruthenium-catalyzed annulation of a phenol with a suitably substituted alkene.

Specifically, the reaction of a phenol with an alkene such as 2,4,4-trimethylpent-1-ene, which contains the requisite gem-dimethyl group, could be envisioned. Under the appropriate ruthenium catalyst and reaction conditions, a [4+2] annulation could occur, where the phenol acts as the four-atom component and the alkene as the two-atom component, leading to the formation of the chroman ring with the desired substitution pattern at the 4-position. The gem-dimethyl group at the 2-position would need to be introduced via the phenol starting material or in a subsequent step.

Palladium-catalyzed cyclization reactions are widely used for the synthesis of a variety of heterocyclic compounds, including chromans. One of the most common approaches involves the intramolecular cyclization of an allylic phenol derivative.

For the synthesis of this compound, a potential precursor would be a phenol substituted with a prenyl group (3,3-dimethylallyl) at the ortho position. This precursor could then undergo a palladium-catalyzed intramolecular cyclization. The mechanism would likely involve the formation of a π-allylpalladium intermediate, followed by nucleophilic attack from the phenolic oxygen to close the chroman ring. The use of specific ligands can influence the regioselectivity and stereoselectivity of the cyclization. While this would directly yield a 2,2-dimethylchromene, subsequent modification would be required to introduce the gem-dimethyl group at the 4-position.

An alternative palladium-catalyzed approach could involve the aerobic dehydrogenation of a 2,2,4,4-tetramethylcyclohexanone to the corresponding phenol, which could then be a precursor for further elaboration. nih.gov

Catalyst SystemReaction TypePotential PrecursorsPlausible Product
[Ru(p-cymene)Cl₂]₂/AgSbF₆AnnulationPhenol, 2,4,4-trimethylpent-1-ene4,4-Dimethyl-2-neopentylchroman
Pd(OAc)₂/LigandIntramolecular Cyclizationo-(3,3-Dimethylallyl)phenol2,2-Dimethyl-3-chromene

Organocatalytic Strategies

Organocatalysis has emerged as a powerful tool in synthetic chemistry, offering metal-free alternatives for the construction of complex molecular architectures. These strategies often provide high levels of stereocontrol and functional group tolerance under mild reaction conditions. In the synthesis of this compound and its derivatives, organocatalytic methods, particularly those involving Brønsted acids and chiral catalysts, have enabled efficient access to these valuable scaffolds.

Brønsted Acid-Catalyzed Cyclizations

Brønsted acids are effective catalysts for intramolecular cyclization reactions leading to the formation of heterocyclic systems like chromans. These catalysts activate substrates by protonation, facilitating ring closure. Aldehyde and ketone electrophiles incorporated into appropriate phenolic precursors can undergo intramolecular aldol-type condensations in the presence of Brønsted acid catalysts. nih.gov For instance, pyridines featuring β-ketoamide side chains can cyclize with 10 mol% trifluoromethanesulfonic acid (TfOH) to yield hydroxylactams. nih.gov A similar principle can be applied to the synthesis of the chroman core, where an appropriate phenolic substrate undergoes an acid-catalyzed intramolecular hydroalkoxylation or Friedel-Crafts-type reaction to form the dihydropyran ring. These methods are attractive due to the use of inexpensive, metal-free catalysts and environmentally benign solvents. rsc.org

Triflimide-Catalyzed Annulations

Triflimide (Tf₂NH) has proven to be a highly effective Brønsted acid catalyst for the annulation of o-hydroxy benzylic alcohols with alkenes to produce a variety of chromane (B1220400) derivatives. chemrxiv.orgscispace.com This convergent synthesis proceeds from simple starting materials under mild conditions. The reaction is initiated by the formation of a benzylic carbocation from the o-hydroxy benzylic alcohol, which is then trapped by the alkene. A subsequent intramolecular Friedel-Crafts alkylation closes the ring to form the chromane scaffold. chemrxiv.org

A key advantage of this methodology is its broad substrate scope. For example, the reaction of 2-(hydroxy(phenyl)methyl)phenol with methallyltrimethylsilane, catalyzed by 5 mol% triflimide in dichloromethane at room temperature, yields 2,2-dimethyl-4-phenylchroman in 73% yield. The reaction tolerates a range of substituents on both the benzylic alcohol and the alkene partner, including electron-donating and electron-withdrawing groups on the aromatic ring. chemrxiv.org This allows for the synthesis of diverse chromane structures, including spirocyclic derivatives when cyclic alkenes like methylenecyclohexane are used. chemrxiv.org

Entryo-Hydroxy Benzylic AlcoholAlkeneProductYield (%)
12-(Hydroxy(phenyl)methyl)phenolMethallyltrimethylsilane2,2-Dimethyl-4-phenylchroman73
22-((4-Methoxyphenyl)(hydroxy)methyl)phenolMethallyltrimethylsilane4-(4-Methoxyphenyl)-2,2-dimethylchroman81
32-((4-Chlorophenyl)(hydroxy)methyl)phenolMethallyltrimethylsilane4-(4-Chlorophenyl)-2,2-dimethylchroman78
42-(Hydroxy(phenyl)methyl)phenolMethylenecyclohexane2',2'-Dimethylspiro[cyclohexane-1,4'-chroman]75

This table presents selected examples of triflimide-catalyzed annulations for the synthesis of chromane derivatives, adapted from Luo et al. chemrxiv.org

Chiral Organocatalyst Development for Asymmetric Syntheses

The development of chiral organocatalysts is crucial for the asymmetric synthesis of polysubstituted chromans, which are prevalent in biologically active molecules. researchgate.net Bifunctional organocatalysts, such as those based on squaramide or thiourea (B124793) scaffolds combined with a cinchona alkaloid or other chiral amine, have been particularly successful. These catalysts can activate both the nucleophile and the electrophile simultaneously through hydrogen bonding interactions, controlling the stereochemical outcome of the reaction. researchgate.net

A notable example is the squaramide-catalyzed asymmetric oxa-Michael-nitro-Michael domino reaction of 2-hydroxynitrostyrenes with trans-β-nitroolefins. This reaction constructs the chroman skeleton with multiple stereocenters in a single step, affording polysubstituted chiral chromans with excellent enantioselectivities (up to 99% ee) and diastereoselectivities (up to >20:1 dr). researchgate.net The success of these reactions relies on the rational design of the catalyst, which positions the substrates in a well-organized transition state. The development of novel catalysts, such as those combining cyclohexanediamine and proline structural units, continues to be an active area of research aimed at improving reaction rates and enantioselectivity for transformations like the Morita-Baylis-Hillman reaction, which can be used to generate key intermediates for chroman synthesis. austinpublishinggroup.com

Photoredox Catalysis and Radical-Initiated Cascade Cyclizations

Photoredox catalysis and radical-initiated reactions have emerged as powerful and green strategies for synthesizing chroman-4-one scaffolds and their derivatives. These methods often proceed under mild conditions using visible light as a renewable energy source and allow for the formation of key C-C bonds through novel bond disconnections. frontiersin.org

Visible-Light-Driven Acylarylation Reactions

Visible-light-driven photoredox catalysis has enabled the metal- and oxidant-free acylarylation of alkenes for the synthesis of 3-(arylmethyl)chroman-4-ones. nih.govresearchgate.net This approach utilizes an organic photocatalyst, such as 3DPAFIPN, which, upon irradiation with blue LEDs, initiates a radical cascade process. nih.gov The reaction typically involves an o-(allyloxy)benzoic acid as the chroman precursor and a cyanoarene as the aryl source. frontiersin.org

The proposed mechanism begins with the photo-excited catalyst being reductively quenched by a phosphine, generating a strongly reducing radical anion. nih.gov This species then engages in a single-electron transfer (SET) process. A phosphoranyl radical intermediate is formed, which undergoes β-scission to generate an acyl radical. This acyl radical then undergoes a 6-exo-trig intramolecular cyclization onto the tethered alkene to form an alkyl radical intermediate. Concurrently, the cyanoarene is converted into a persistent aryl radical. The final step involves a selective radical-radical coupling of the alkyl and aryl radicals to furnish the desired 3-(arylmethyl)chroman-4-one product. frontiersin.orgnih.gov This methodology exhibits good functional group tolerance and can be performed on a gram scale. researchgate.net

Entryo-(Allyloxy)benzoic acid substituentCyanoareneProductYield (%)
1H4-Cyanopyridine2,2-Dimethyl-3-(pyridin-4-ylmethyl)chroman-4-one75
25-F4-Cyanopyridine6-Fluoro-2,2-dimethyl-3-(pyridin-4-ylmethyl)chroman-4-one68
35-Cl4-Cyanopyridine6-Chloro-2,2-dimethyl-3-(pyridin-4-ylmethyl)chroman-4-one71
45-Br4-Cyanopyridine6-Bromo-2,2-dimethyl-3-(pyridin-4-ylmethyl)chroman-4-one65
5HBenzonitrile3-Benzyl-2,2-dimethylchroman-4-one58

This table showcases the scope of the visible-light-driven acylarylation for synthesizing chroman-4-one derivatives, based on data from Hu et al. nih.govresearchgate.net

Transition-Metal-Free Radical Cyclizations

Beyond photoredox catalysis, other methods for transition-metal-free radical cyclizations have been developed. These reactions are advantageous as they avoid potentially toxic and expensive heavy metals. The key is the generation of a carbon-centered radical that can initiate an intramolecular cyclization. thieme-connect.de While many radical cyclizations are mediated by transition metals like manganese, copper, or samarium, thieme-connect.deresearchgate.net strategies that avoid these are of high interest.

The visible-light-driven acylarylation described previously is a prime example of a transition-metal-free radical cyclization. frontiersin.org Other approaches can involve the use of radical initiators or specific reaction conditions to generate the initial radical. For instance, oxidative free-radical cyclizations can sometimes be achieved using reagents like manganese(III) acetate, which, while a metal, is often considered in the context of radical chemistry rather than cross-coupling catalysis. mdpi.com However, the development of truly metal-free methods remains a key goal. Base-catalyzed intramolecular cyclizations of substrates like 2-ynylphenols to form related benzofurans demonstrate the potential for metal-free ring-closing strategies that could be adapted for chroman synthesis. rsc.org The overarching principle involves generating a reactive intermediate that undergoes a regioselective intramolecular cyclization, often with high stereocontrol, to build the core heterocyclic structure. thieme-connect.de

Sustainable and Green Chemistry Methodologies in Chroman Synthesis

The principles of green chemistry aim to reduce or eliminate the use and generation of hazardous substances in chemical processes. youtube.comyoutube.com The synthesis of chroman derivatives has benefited significantly from the application of these principles, leading to more sustainable and eco-friendly protocols. researchgate.net

Microwave irradiation has emerged as a powerful tool in organic synthesis, offering numerous advantages over conventional heating methods, including reduced reaction times, increased product yields, and enhanced reaction selectivity. nih.govnih.govat.ua In the context of chroman synthesis, microwave-assisted protocols have been successfully employed to accelerate reactions and improve efficiency. researchgate.netnih.gov

The application of microwave energy facilitates rapid heating of the reaction mixture, often leading to a dramatic reduction in the time required for the completion of the reaction. mdpi.commdpi.com For instance, the synthesis of various chromene derivatives has been achieved with excellent yields (56-76%) in significantly shorter reaction times under microwave irradiation compared to traditional heating methods. researchgate.net This acceleration is attributed to the efficient and uniform heating provided by microwaves, which can lead to higher reaction rates and fewer side products. nih.gov

One notable example is the one-pot multicomponent reaction for the synthesis of 2,4-dimethoxy-tetrahydropyrimido[4,5-b]quinolin-6(7H)-ones, where microwave irradiation significantly shortens the reaction time and improves the product yield. nih.gov The synthesis of chroman-4-ones has also been effectively carried out using microwave-assisted techniques, demonstrating the broad applicability of this technology in the synthesis of chroman-based scaffolds. nih.gov

Table 1: Comparison of Conventional vs. Microwave-Assisted Synthesis of Chroman Derivatives
ReactionConditionsReaction TimeYieldReference
Synthesis of 2,4-dimethoxy-THPQsConventional HeatingSeveral hoursLower nih.gov
Synthesis of 2,4-dimethoxy-THPQsMicrowave IrradiationMinutesHigher nih.gov
Synthesis of Chroman-4-onesConventional Heating1 hourNot specified nih.gov
Synthesis of Chroman-4-onesMicrowave Irradiation (160–170 °C)1 hourUp to 55% nih.gov

Ultrasound irradiation, or sonochemistry, provides an alternative energy source for promoting chemical reactions. The phenomenon of acoustic cavitation, the formation, growth, and implosive collapse of bubbles in a liquid, generates localized hot spots with high temperatures and pressures, accelerating reaction rates. sciensage.infomdpi.com This technique has been successfully applied to the synthesis of various heterocyclic compounds, including chroman derivatives, often resulting in improved yields and shorter reaction times compared to conventional methods. researchgate.netsciensage.info

For example, the synthesis of α, β-unsaturated carbonyl compounds, which can be precursors to chroman derivatives, has been shown to be significantly more efficient under ultrasound irradiation, with yields of 63-83% achieved in 30-45 minutes, compared to 46-57% in 75-90 minutes by conventional methods. sciensage.info Similarly, the synthesis of 2-benzylidenebenzofuran-3(2H)-ones, structurally related to chromans, is faster and gives higher yields under ultrasonic conditions. univ.kiev.ua The ultrasound-assisted synthesis of 4-(2-phenyl-1,2,3-triazol-4-yl)-3,4-dihydropyrimidin-2(1H)-(thio)ones also demonstrates the advantages of this method, offering milder conditions, shorter reaction times, and higher yields. nih.gov Furthermore, the synthesis of pharmacologically significant thiazolidine derivatives via Knoevenagel condensation is enhanced by ultrasound irradiation in the presence of a task-specific ionic liquid catalyst. nih.gov

The choice of solvent is a critical factor in green chemistry, as traditional volatile organic solvents (VOCs) are often toxic, flammable, and contribute to environmental pollution. rsc.org Consequently, there is a growing emphasis on the use of environmentally benign solvents such as water, supercritical fluids, and bio-based solvents. youtube.comyoutube.com

Water is a particularly attractive green solvent due to its non-toxicity, non-flammability, and abundance. rsc.org The development of water-based synthetic methods for chroman derivatives represents a significant step towards more sustainable chemical processes. For instance, reactions can be performed in aqueous media, often with the aid of a phase-transfer catalyst to overcome solubility issues. beilstein-journals.org

Bio-based solvents, derived from renewable resources like plants and agricultural waste, offer another sustainable alternative. youtube.com Examples include ethanol, cyrene, and ethyl lactate, which are biodegradable and have low toxicity. youtube.com The use of such green solvents in the synthesis of chroman scaffolds can significantly reduce the environmental impact of the manufacturing process.

Catalysis is a fundamental pillar of green chemistry, enabling reactions to proceed with higher efficiency and selectivity, often under milder conditions. The development of catalyst-free and recyclable catalyst systems is a key area of research aimed at minimizing waste and improving the sustainability of chemical processes. kobe-u.ac.jp

Catalyst-Free Synthesis: In some cases, it is possible to conduct reactions without the need for a catalyst, thereby simplifying the reaction workup and reducing waste. rsc.orgresearchgate.net For example, visible-light-driven photoredox-neutral alkene acylarylation has been developed for the metal- and aldehyde-free synthesis of 3-(arylmethyl)chroman-4-ones. frontiersin.orgfrontiersin.org This approach relies on an organic photosensitizer to initiate the reaction, avoiding the use of heavy metal catalysts. frontiersin.org

Recyclable Catalysts: When a catalyst is necessary, the ability to recover and reuse it is highly desirable from both an economic and environmental perspective. kobe-u.ac.jp Various strategies have been developed to facilitate catalyst recycling, including the use of heterogeneous catalysts, which can be easily separated from the reaction mixture by filtration. researchgate.net For instance, alumina has been shown to be a recyclable catalyst for the synthesis of diphenylmethanol derivatives. kobe-u.ac.jp Polymer-bound chiral Mn-salen complexes have also been developed as recyclable catalysts for asymmetric epoxidation reactions. researchgate.net Furthermore, recyclable Mn(I) catalysts have been utilized for base-free asymmetric hydrogenation. nih.gov

Table 2: Examples of Sustainable Catalytic Systems in Chroman Synthesis
Catalyst SystemReaction TypeKey AdvantagesReference
Visible-light/Organic PhotosensitizerAlkene AcylarylationMetal-free, oxidant-free, aldehyde-free frontiersin.orgfrontiersin.org
AluminaFriedel-Crafts type reactionsRecyclable, low cost kobe-u.ac.jp
Polymer-bound Mn-salen complexesAsymmetric EpoxidationRecyclable, high enantioselectivity researchgate.net
Recyclable Mn(I) complexesAsymmetric HydrogenationRecyclable, base-free nih.gov

Stereoselective Synthesis of this compound Scaffolds

The control of stereochemistry is of paramount importance in the synthesis of biologically active molecules, as different stereoisomers can exhibit vastly different pharmacological properties. The stereoselective synthesis of chroman scaffolds, therefore, is a significant area of research.

Diastereoselective synthesis aims to control the relative configuration of multiple stereocenters within a molecule. In the context of chroman synthesis, several strategies have been developed to achieve high levels of diastereoselectivity.

One approach involves the use of cascade reactions, where multiple bond-forming events occur in a single synthetic operation. For example, a cascade inter–intramolecular double Michael strategy has been reported for the synthesis of highly functionalized cyclohexanones, which can be precursors to chroman derivatives, with complete diastereoselectivity in many cases. beilstein-journals.orgresearchgate.netnih.gov Similarly, a tandem Michael-Henry reaction of 2-mercaptobenzaldehydes and β-nitrostyrenes, catalyzed by cupreine, has been used to synthesize chiral 2-aryl-3-nitrothiochroman-4-ols with good diastereomeric ratios. nih.gov

Another strategy involves the asymmetric transfer hydrogenation of prochiral substrates. For instance, Rh-catalyzed asymmetric transfer hydrogenation of (E)-3-benzylidene-chromanones provides access to enantiomerically enriched cis-3-benzyl-chromanols. organic-chemistry.org Furthermore, a Ru-catalyzed asymmetric transfer hydrogenation of 2,3-disubstituted flavanones yields chiral flavanols with three contiguous stereocenters with excellent enantioselectivities and diastereoselectivities. organic-chemistry.org

Enantioselective Methodologies

The construction of chiral chromanes has been a focal point of synthetic efforts due to the profound impact of stereochemistry on biological activity. While direct enantioselective synthesis of the this compound core is not extensively documented, several asymmetric strategies employed for related chromane systems offer valuable insights and potential applicability.

One prominent approach involves the use of chiral catalysts to control the stereochemical outcome of key bond-forming reactions. For instance, organocatalytic asymmetric Michael additions to form chromane precursors have been successfully demonstrated. Chiral squaramide catalysts have been employed in the sulfa-Michael/aldol cascade reaction of benzylidenechroman-4-ones and 1,4-dithiane-2,5-diol, affording chiral spirocyclic tetrahydrothiophene chromanone derivatives with high enantioselectivities (up to 92% ee). Although this example leads to a spirocyclic system, the underlying principle of organocatalytic activation could potentially be adapted for the synthesis of enantiomerically enriched this compound precursors.

Another powerful strategy is the catalytic asymmetric [2 + 4] cycloaddition. Chiral phosphoric acids have been shown to catalyze the reaction between 3-vinylindoles and ortho-quinone methides, yielding indole-containing chroman derivatives with excellent enantioselectivities (up to 98% ee). rsc.org This method constructs the chroman ring in a stereocontrolled manner and could be envisioned for the synthesis of chiral this compound analogs by employing appropriately substituted starting materials.

Furthermore, the "chiral pool" approach, which utilizes readily available enantiopure starting materials from nature, presents a viable route. For example, the enantiomeric forms of (2,6,6-trimethyltetrahydro-2H-pyran-2-yl)methanol, a potential building block, have been prepared from (R)- and (S)-linalool. A key step in this synthesis is a stereospecific acid-catalyzed cyclization. This strategy highlights the potential of using chiral terpenes as precursors to construct specific enantiomers of chromane derivatives.

MethodologyCatalyst/ReagentKey TransformationEnantioselectivity (ee)
Organocatalytic Cascade ReactionChiral SquaramideSulfa-Michael/AldolUp to 92%
Asymmetric [2+4] CycloadditionChiral Phosphoric AcidCycloadditionUp to 98%
Chiral Pool Synthesis(+)-10-camphorsulfonic acidStereospecific CyclizationDependent on starting material

Directed Synthesis of Substituted this compound Derivatives

The synthesis of substituted this compound derivatives allows for the fine-tuning of their physicochemical and biological properties. Strategic functionalization can be directed towards either the aromatic A-ring or the heterocyclic B-ring, or can involve the construction of additional fused ring systems.

Introduction of Functional Groups on the Aromatic Ring

The aromatic ring of the this compound scaffold is amenable to electrophilic aromatic substitution (EAS) reactions, allowing for the introduction of a variety of functional groups. The outcome of these reactions is governed by the directing effects of the substituents already present on the benzene ring, namely the ether oxygen and the alkyl groups. The ether oxygen is a strong activating group and an ortho-, para-director, while the alkyl groups are weakly activating and also ortho-, para-directing. Consequently, electrophilic attack is expected to occur predominantly at the positions ortho and para to the oxygen atom (C6 and C8).

Nitration: The introduction of a nitro group (–NO2) onto the aromatic ring can be achieved using nitrating agents such as a mixture of nitric acid and sulfuric acid. This reaction proceeds via the formation of the nitronium ion (NO2+), which then attacks the electron-rich aromatic ring.

Halogenation: Halogens such as bromine and chlorine can be introduced onto the aromatic ring through electrophilic halogenation. This typically requires a Lewis acid catalyst, such as FeBr3 or AlCl3, to polarize the halogen molecule and generate a more potent electrophile.

Friedel-Crafts Acylation: This reaction introduces an acyl group (R-C=O) to the aromatic ring using an acyl halide or anhydride in the presence of a strong Lewis acid catalyst like aluminum trichloride. The resulting aryl ketone can serve as a versatile intermediate for further synthetic transformations.

The regioselectivity of these reactions on the this compound ring will be influenced by both electronic and steric factors. The bulky gem-dimethyl group at the C4 position might sterically hinder substitution at the adjacent C5 position, further favoring substitution at the C6 and C8 positions.

ReactionReagentsExpected Position of Substitution
NitrationHNO3, H2SO4C6, C8
BrominationBr2, FeBr3C6, C8
Friedel-Crafts AcylationRCOCl, AlCl3C6, C8

Functionalization at the Heterocyclic Ring Positions

Introducing substituents onto the heterocyclic ring of the this compound core, particularly at the C3 position, presents a synthetic challenge due to the steric hindrance imposed by the gem-dimethyl groups at C2 and C4. However, radical-mediated reactions can provide a pathway to overcome these steric limitations.

Radical reactions are often less sensitive to steric bulk compared to ionic reactions. A plausible strategy for functionalizing the C3 position would involve the generation of a radical at this site, followed by trapping with a suitable radical acceptor. For instance, a hydrogen atom abstraction from the C3 position by a reactive radical species could initiate a functionalization cascade.

While specific examples for the this compound system are scarce, radical-mediated trifunctionalization reactions of alkenes and alkynes have been reported, showcasing the power of radical chemistry to install multiple functional groups in a single operation. These methods often involve an initial radical addition, followed by cyclization or group transfer steps. Adapting such strategies to an appropriately designed precursor could enable the introduction of functional groups at the C3 position.

Furthermore, photochemical methods have been employed to generate radicals on related chromanone scaffolds. For example, deprotonated 4-hydroxycoumarins, upon photoexcitation, can act as single-electron transfer reductants to generate radicals, which then allows for the introduction of alkyl or perfluoroalkyl groups at the C3 position of a 2,4-chromandione system. researchgate.net This highlights the potential of photoredox catalysis in accessing the C3 position of the chroman ring system.

Synthesis of Polycyclic Systems Incorporating the this compound Core

The construction of polycyclic systems that incorporate the this compound core leads to complex and structurally diverse molecules with potential applications in medicinal chemistry and materials science. Annulation reactions, where a new ring is fused onto an existing one, are a primary strategy for achieving this.

One common approach involves the synthesis of pyrano[3,2-c]chromenes. These fused systems can be prepared through multicomponent reactions. For example, a pseudo-four-component reaction of 4-hydroxycoumarin, two molecules of acetone, and an amine can yield pyrano[2,3-c]coumarins. nih.gov While this starts from a coumarin precursor, it demonstrates a strategy for building a pyran ring fused to a chromene-like system. A more direct approach could involve the reaction of a functionalized this compound derivative with suitable reagents to construct the fused pyran ring.

Another important class of fused systems is the chromeno[4,3-b]quinolines. These have been synthesized via silver-mediated Appel reaction/C-Br bond cleavage/double selective rearrangement sequences. rsc.org Although the reported synthesis does not start from a pre-formed this compound, it provides a potential retrosynthetic disconnection for accessing such polycyclic frameworks. A strategy could involve the preparation of a suitably functionalized this compound that could undergo an intramolecular cyclization to form the fused quinoline ring.

The Diels-Alder reaction, a powerful tool for the formation of six-membered rings, could also be employed. wikipedia.orgsigmaaldrich.com A this compound derivative containing a diene or a dienophile functionality could undergo a [4+2] cycloaddition reaction to form a fused polycyclic system. The stereochemistry of the newly formed ring can often be controlled by the principles of the Diels-Alder reaction.

Fused SystemSynthetic StrategyKey Features
Pyrano[3,2-c]chromenesMulticomponent ReactionsEfficient construction of the fused pyran ring.
Chromeno[4,3-b]quinolinesRearrangement/CyclizationAccess to complex nitrogen-containing polycycles.
Fused Cyclohexene DerivativesDiels-Alder ReactionStereocontrolled formation of six-membered rings.

Reaction Mechanisms and Pathways for 2,2,4,4 Tetramethylchroman Transformations

Elucidation of Elementary Reaction Steps in Chroman Formation

One common strategy for chroman synthesis is the acid-catalyzed annulation of phenols with appropriate partners. For instance, the Brønsted acid-catalyzed reaction of o-hydroxy benzylic alcohols with alkenes provides a convergent route to various chroman derivatives. acs.org The mechanism is proposed to involve the following elementary steps:

Protonation of the benzylic alcohol: The acid catalyst protonates the hydroxyl group of the o-hydroxy benzylic alcohol, converting it into a good leaving group (water).

[4+2] Cycloaddition: The o-quinone methide then undergoes a concerted, yet highly asynchronous, [4+2] cycloaddition (Diels-Alder type) reaction with an alkene. acs.org In the context of 2,2,4,4-tetramethylchroman synthesis, this would involve a substituted alkene that provides the gem-dimethyl groups at the C4 position.

Deprotonation/Rearomatization: The final step involves the loss of a proton to restore the aromaticity of the phenolic ring, yielding the stable chroman structure.

Another significant pathway is the intramolecular oxy-Michael addition. semanticscholar.org This process is typically used for the synthesis of chroman-4-ones but highlights a key ring-closing strategy. The elementary steps generally involve:

Deprotonation of the phenol: A base removes the acidic proton from the phenolic hydroxyl group to form a phenolate ion.

Nucleophilic attack: The resulting phenolate acts as a nucleophile, attacking the β-carbon of an α,β-unsaturated ketone or ester moiety tethered to the phenol. This intramolecular cyclization forms the chroman ring.

Protonation: The enolate intermediate formed in the previous step is protonated upon workup to give the final chroman product.

Radical cascade reactions also offer a powerful method for constructing the chroman skeleton. researchgate.net These reactions are initiated by the generation of a radical species which then undergoes a series of intramolecular cyclizations and other transformations. For example, the synthesis of certain chroman-4-one derivatives can be triggered by the generation of carbamoyl radicals, which then undergo a decarboxylative radical cascade cyclization. researchgate.net

Investigation of Reactive Intermediates (e.g., Carbocations, Radicals)

Reactive intermediates are transient, high-energy species that are formed during a chemical reaction and quickly convert into a more stable molecule. lumenlearning.com Their study is fundamental to understanding reaction mechanisms. In the context of chroman transformations, carbocations and radicals are key intermediates.

Carbocations: Carbocations are positively charged carbon atoms that are typically sp² hybridized with a trigonal planar geometry. leah4sci.comlibretexts.org Their stability is a critical factor in many reaction pathways, with tertiary and resonance-stabilized carbocations being more stable. leah4sci.comscribd.com In chroman chemistry, oxocarbenium ions, a type of carbocation where the positive charge is adjacent to an oxygen atom, are particularly important.

For example, in the stereoselective reduction of 2-hydroxychromans, an intermediate oxocarbenium ion is formed. nih.govnih.gov The reaction proceeds via the formation of this planar, electrophilic species, which is then attacked by a hydride nucleophile. The conformation of this oxocarbenium ion intermediate at the moment of hydride delivery dictates the stereochemical outcome of the reaction. nih.govnih.gov The stability of carbocations also governs rearrangement reactions, which can sometimes complicate synthetic pathways by leading to mixtures of products. lumenlearning.com

Radicals: A radical is a chemical species that contains an unpaired electron. libretexts.org Radical reactions often proceed via a chain mechanism involving initiation, propagation, and termination steps. youtube.com In chroman synthesis, radical intermediates are key in certain cyclization reactions. For instance, visible-light-mediated methods have been developed that proceed through radical pathways to form substituted chroman-4-ones. researchgate.net These reactions often involve the formation of an initial radical which then adds to an alkene in an intramolecular fashion to construct the heterocyclic ring. The high reactivity of radicals allows for the formation of C-C and C-O bonds under mild conditions. nih.govutexas.edu

Intermediate TypeKey Role in Chroman TransformationsMethod of Generation (Example)
Oxocarbenium Ion Controls stereochemistry in reductionsProtonation and loss of water from a 2-hydroxychroman nih.govnih.gov
Carbon-centered Radical Enables ring formation via cascade cyclizationsPhotochemical or thermal homolytic bond cleavage researchgate.netutexas.edu
o-Quinone Methide Acts as the electrophile in [4+2] cycloadditionsAcid-catalyzed dehydration of o-hydroxybenzyl alcohols acs.org

Detailed Kinetic Analysis of Chroman Ring-Forming Reactions

Kinetic analysis provides quantitative insights into reaction rates, the influence of reactant concentrations, and the identity of the rate-determining step. libretexts.org For chroman ring-forming reactions, such studies are essential for optimizing reaction conditions and understanding the mechanism in detail.

A key finding from kinetic studies on the triflimide-catalyzed synthesis of chromans is the identification of o-quinone methide formation as the rate-limiting step. acs.org Reaction progress kinetic analysis, which monitors the concentration of reactants and products over time, was used to determine the kinetic profiles and rate constants. This analysis, combined with Hammett plots, demonstrated a clear relationship between the electronic nature of the substituents on the phenol ring and the reaction rate. Electron-donating groups on the starting benzylic alcohol were found to stabilize the developing positive charge in the transition state leading to the o-quinone methide, thereby accelerating the reaction. acs.org

The rate of a reaction is determined by the slowest elementary step in the mechanism. libretexts.org For a two-step reaction involving the formation of an intermediate, like the SN1 reaction, the rate typically depends only on the concentration of the substrate, as the first step (formation of a carbocation intermediate) is the slow step. solubilityofthings.com This principle is applicable to many chroman syntheses that proceed through carbocationic or related intermediates.

In contrast, reactions that proceed through a single, concerted step, like the SN2 mechanism, exhibit second-order kinetics, where the rate depends on the concentration of both the substrate and the nucleophile. solubilityofthings.com While direct kinetic data for the formation of this compound is not extensively detailed in the literature, the principles derived from studies of analogous chroman syntheses provide a solid framework for understanding its kinetic behavior.

Kinetic ParameterSignificance in Chroman SynthesisExample Finding
Rate Law Describes the dependence of reaction rate on reactant concentrations.Rate = k[Benzylic Alcohol][Acid] (hypothetical, for acid-catalyzed cyclization).
Rate-Determining Step The slowest step in the reaction mechanism; controls the overall rate.Formation of the o-quinone methide intermediate. acs.org
Activation Energy (Ea) The minimum energy required for a reaction to occur; related to the rate constant.Lowered by catalysts or stabilizing electronic effects.
Hammett Plot (ρ value) Quantifies the effect of aromatic substituents on reaction rate.A negative ρ value indicates positive charge buildup in the transition state. acs.org

Stereochemical Rationalizations of Reaction Outcomes

Stereochemistry is a critical aspect of chroman chemistry, as the biological activity of these compounds can be highly dependent on their three-dimensional structure. nih.gov The rationalization of stereochemical outcomes involves understanding how the mechanism of a reaction controls the spatial arrangement of atoms in the product. libretexts.orgmasterorganicchemistry.com

A powerful example of stereochemical control is seen in the reduction of substituted 2-hydroxychromans. nih.govnih.gov The choice of reducing agent can selectively produce either the cis-2,4 or trans-2,4 diastereomer. This selectivity is explained by the Curtin-Hammett principle. The reaction proceeds through an oxocarbenium ion intermediate, which can exist in different conformations. Large, bulky silane reductants preferentially attack one conformation, leading to the cis product, while smaller silanes attack a different, more stable conformation, yielding the trans product. nih.govnih.gov This demonstrates that the stereochemical outcome is determined by the relative energies of the transition states for the two competing pathways, not the populations of the ground-state conformers.

In reactions that create a new chiral center from a prochiral starting material, the outcome is often a racemic mixture unless a chiral catalyst or reagent is used. libretexts.org Prochiral sp²-hybridized carbons, such as those in carbonyl groups, have two distinct faces, designated Re and Si. libretexts.orgtru.ca An enzyme or a chiral catalyst can distinguish between these faces, leading to an enantioselective reaction where one enantiomer is formed in excess.

The stereochemistry of the dihydropyran ring in chromanes is also a subject of study. The ring can adopt different conformations, and the sign of the specific optical rotation (SOR) has been correlated with the helicity of this ring. semanticscholar.orgnih.gov For instance, 2-aliphatic chromanes with P-helicity (a right-handed twist) tend to have positive SOR values. semanticscholar.orgnih.gov

Computational Probing of Transition State Structures and Energetics

Computational chemistry, particularly Density Functional Theory (DFT), has become an indispensable tool for investigating reaction mechanisms at a molecular level. researchgate.netmdpi.com It allows for the detailed study of transient species like transition states, which are often impossible to observe experimentally. By calculating the structures and energies of reactants, intermediates, transition states, and products, computational models can provide deep insights into reaction pathways, kinetics, and selectivity. chemrxiv.org

In the field of chroman synthesis, DFT calculations have been used to:

Elucidate Reaction Pathways: Computational studies on the triflimide-catalyzed annulation revealed a concerted but highly asynchronous [4 + 2]-cycloaddition pathway for the reaction of the o-quinone methide intermediate. This level of detail is difficult to obtain from experiments alone. acs.org

Rationalize Stereoselectivity: The mechanism and excellent enantioselectivity of a Nickel-catalyzed reductive cyclization to form chiral chromans were clarified and confirmed by DFT calculations. chemrxiv.org These calculations can model the transition state structures for the formation of different stereoisomers and identify the lowest energy pathway, thus explaining the observed product distribution. nih.gov

Analyze Energetics: The energetics of various reaction steps can be calculated, including activation energies and reaction enthalpies. nih.govnih.gov For example, DFT has been used to calculate reaction enthalpies related to the antioxidant mechanisms of chromans, providing insight into their structure-activity relationships. researchgate.net

Computational modeling can also reveal subtle, non-covalent interactions that influence reactivity and selectivity. For instance, an attractive CH-π interaction between a catalyst's tert-butyl group and the o-quinone methide intermediate was identified through DFT calculations, helping to explain the catalyst's role in the reaction. acs.org

Computational MethodApplication in Chroman ChemistryInformation Obtained
Density Functional Theory (DFT) Mechanism elucidation, stereoselectivity prediction. acs.orgchemrxiv.orgTransition state geometries, activation energies, reaction pathways.
Transition State Searching Identifying the highest energy point along a reaction coordinate.Structure of the transition state, vibrational frequencies (one imaginary). chemrxiv.org
Reaction Coordinate Analysis Mapping the energy profile of a reaction from reactants to products.Identification of intermediates and transition states, overall reaction energetics.
Solvation Models Accounting for the effect of the solvent on the reaction.More accurate energy calculations that reflect experimental conditions. chemrxiv.org

Advanced Spectroscopic and Analytical Characterization for Structural Elucidation of 2,2,4,4 Tetramethylchroman and Its Derivatives

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

High-resolution NMR spectroscopy is the most powerful tool for elucidating the detailed molecular structure of organic compounds in solution. By analyzing the magnetic properties of atomic nuclei, NMR provides information on the chemical environment, connectivity, and spatial proximity of atoms.

One-dimensional (1D) ¹H and ¹³C NMR spectra are fundamental for establishing the carbon skeleton and proton environments of 2,2,4,4-tetramethylchroman.

The ¹H NMR spectrum provides information about the number of different types of protons and their immediate electronic environment. For the parent compound, this compound, distinct signals are expected for the aromatic protons, the methylene protons on the heterocyclic ring, and the four methyl groups. The integration of these signals corresponds to the number of protons in each environment.

The ¹³C NMR spectrum, typically acquired with proton decoupling, shows a single peak for each unique carbon atom. This allows for a direct count of the non-equivalent carbons in the molecule. The chemical shift of each carbon signal indicates its functional type (e.g., aromatic, aliphatic, or attached to an oxygen atom).

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts (δ) for this compound

Atom PositionProton/Carbon TypePredicted ¹H Chemical Shift (ppm)Predicted ¹³C Chemical Shift (ppm)
C2-CH₃Methyl~1.3~31
C4-CH₃Methyl~1.3~32
C3-CH₂Methylene~1.8~42
C5-H to C8-HAromatic6.8 - 7.2115 - 155
C2Quaternary (Aliphatic, ether-linked)-~75
C4Quaternary (Aliphatic, benzyl-linked)-~36
C4a, C8aQuaternary (Aromatic)-120 - 155

Note: Predicted values are based on typical chemical shift ranges for similar structural motifs.

For more complex derivatives of this compound, one-dimensional NMR spectra can become crowded and difficult to interpret. Two-dimensional (2D) NMR experiments are essential for unambiguously assigning signals and confirming the molecular structure by revealing correlations between nuclei.

COSY (Correlation Spectroscopy): This ¹H-¹H correlation experiment identifies protons that are coupled to each other, typically through two or three bonds. For a derivative of this compound, COSY would show correlations between adjacent protons on the aromatic ring, helping to determine substitution patterns.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates proton signals with the carbon signals of the nuclei they are directly attached to (one-bond C-H correlation). It is invaluable for assigning which protons are attached to which carbons, for example, linking the methylene proton signal at ~1.8 ppm to the C3 carbon signal at ~42 ppm in the parent structure.

HMBC (Heteronuclear Multiple Bond Correlation): HMBC reveals correlations between protons and carbons over multiple bonds (typically 2-3 bonds). This is crucial for connecting different parts of the molecule. For instance, HMBC would show correlations from the methyl protons to the quaternary carbons at C2 and C4, confirming the gem-dimethyl substitution at these positions. It would also connect the aromatic protons to the quaternary carbons of the fused ring system.

INADEQUATE (Incredible Natural Abundance Double Quantum Transfer Experiment): Although less common due to its very low sensitivity, this experiment shows direct C-C correlations, providing the ultimate confirmation of the carbon skeleton by tracing the connectivity between adjacent carbon atoms.

High-Resolution Mass Spectrometry (HRMS) for Molecular Formula Determination

High-Resolution Mass Spectrometry (HRMS) is a critical analytical technique used to determine the elemental composition of a molecule with extremely high accuracy. Unlike low-resolution mass spectrometry which provides nominal integer masses, HRMS can measure the mass-to-charge ratio (m/z) to several decimal places. This high precision allows for the calculation of a unique molecular formula.

For this compound, the molecular formula is C₁₃H₁₈O. HRMS would be used to measure the exact mass of its molecular ion ([M]⁺ or protonated molecule [M+H]⁺) and compare it to the calculated theoretical mass.

Calculated Exact Mass of C₁₃H₁₈O: 190.135765 Da

HRMS Measurement: An experimental value matching this calculated mass to within a few parts per million (ppm) would unequivocally confirm the molecular formula, distinguishing it from other potential isomers or compounds with the same nominal mass.

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy measures the vibration of molecules when they absorb infrared radiation. Specific functional groups absorb IR radiation at characteristic frequencies (wavenumbers), making IR spectroscopy an excellent tool for identifying the functional groups present in a molecule. The IR spectrum of this compound would display characteristic absorption bands corresponding to its structural features.

Table 2: Characteristic IR Absorption Bands for this compound

Vibrational ModeFunctional GroupExpected Wavenumber (cm⁻¹)
C-H Stretch (sp³)Alkyl (CH₃, CH₂)2850-3000
C-H Stretch (sp²)Aromatic3000-3100
C-O StretchAryl-alkyl ether1200-1275 (asymmetric), 1000-1075 (symmetric)
C=C StretchAromatic Ring1450-1600
C-H BendAromatic (out-of-plane)690-900

Note: These ranges are typical for the specified functional groups.

X-ray Crystallography for Solid-State Structure and Absolute Configuration

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a solid-state crystal. By diffracting a beam of X-rays off a single crystal of a compound, a diffraction pattern is generated. Mathematical analysis of this pattern yields a detailed electron density map, from which the positions of individual atoms, bond lengths, and bond angles can be determined with high precision.

For derivatives of this compound that are crystalline, this technique provides an unambiguous proof of structure and connectivity. Furthermore, for chiral derivatives that crystallize as a single enantiomer, X-ray crystallography can determine the absolute configuration (the actual R/S assignment at stereocenters) without ambiguity.

Chiroptical Spectroscopy for Enantiomeric Excess and Stereochemical Assignment

Chiroptical spectroscopy encompasses a group of techniques that probe the interaction of chiral molecules with polarized light. These methods are essential for studying chiral derivatives of this compound. While the parent compound is achiral, derivatives can possess stereocenters, making them optically active.

Optical Rotation (OR) and Optical Rotatory Dispersion (ORD): These techniques measure the rotation of the plane of polarized light as it passes through a solution of a chiral compound. The magnitude and sign (+ or -) of the rotation are characteristic of the molecule's structure and enantiomeric purity.

Circular Dichroism (CD): CD spectroscopy measures the differential absorption of left and right circularly polarized light. A CD spectrum provides information about the stereochemistry of a molecule, particularly the conformation and absolute configuration of chromophores and their surrounding environment. For chiral chroman derivatives, the sign of the Cotton effects in the CD spectrum can often be correlated to the absolute configuration at the stereocenters. These experimental results are frequently compared with theoretical calculations to provide a confident assignment of stereochemistry.

Electronic Circular Dichroism (ECD) Spectroscopy

Electronic Circular Dichroism (ECD) spectroscopy is a powerful chiroptical technique that provides information about the stereochemistry of chiral molecules. dtu.dk It measures the differential absorption of left and right circularly polarized light by a sample. encyclopedia.pub For chroman derivatives, ECD is particularly useful in determining the absolute configuration of the molecule.

The sign and shape of an ECD spectrum are highly sensitive to the molecular conformation. encyclopedia.pub In the case of chromans, the helicity of the dihydropyran ring is a key determinant of the ECD spectrum. nih.gov Theoretical calculations, such as Time-Dependent Density Functional Theory (TD-DFT), are often employed to predict ECD spectra, and a good correlation between the predicted and experimental spectra can confirm the absolute configuration of a chiral center. mdpi.com

A notable aspect of the ECD spectra of some chroman derivatives is their solvent dependence. For instance, the Cotton effect of 2-(hydroxymethyl)-2,5,7,8-tetramethyl-chroman-6-ol shows a significant solvent-dependent shift. nih.gov This phenomenon is attributed to the position of the phenolic hydroxyl group, which can be influenced by interactions with the solvent. nih.gov In non-coordinating solvents, the hydroxyl group lies in the phenyl plane, and the sign of the Cotton effect follows the helicity rule. nih.gov However, in proton-accepting solvents, the hydroxyl group is deflected from the plane, leading to a change in the sign of the Cotton effect. nih.gov

Table 1: Key Parameters in ECD Spectroscopy of Chroman Derivatives

ParameterDescriptionSignificance for this compound Derivatives
Cotton Effect (CE) The characteristic positive or negative peaks in an ECD spectrum. nih.govThe sign of the 1Lb Cotton effect is often correlated with the helicity of the dihydropyran ring. nih.gov
Wavelength of Maximum Absorption (λmax) The wavelength at which the maximum absorption occurs for a specific electronic transition.Shifts in λmax can indicate changes in the electronic environment of the chromophore.
Differential Extinction Coefficient (Δε) A measure of the magnitude of the differential absorption of left and right circularly polarized light. nih.govThe amplitude of Δε is proportional to the enantiomeric purity of the sample. nih.gov
Solvent Effects Changes in the ECD spectrum upon changing the solvent.Can provide insights into solute-solvent interactions and the conformation of flexible functional groups. nih.gov

Vibrational Circular Dichroism (VCD) Spectroscopy

Vibrational Circular Dichroism (VCD) is another powerful chiroptical technique that measures the differential absorption of left and right circularly polarized infrared light. nih.gov VCD provides detailed information about the three-dimensional structure of chiral molecules in solution. ru.nl A key advantage of VCD over ECD is its higher spectral resolution and the fact that it primarily probes the electronic ground state, simplifying theoretical modeling. ru.nl

VCD is particularly sensitive to the conformational mobility and symmetry of molecules. mdpi.com For molecules with multiple conformers, the VCD spectrum is a population-weighted average of the spectra of the individual conformers. mdpi.com DFT calculations are essential for predicting the VCD spectra of different conformers and, by comparing these with the experimental spectrum, determining their relative populations. mdpi.com

In the context of chroman derivatives, VCD can be used to study the influence of substituents and conformational changes on the vibrational modes of the molecule. mdpi.com For instance, the presence of double bonds can enhance the VCD response. mdpi.com The analysis of VCD spectra, in conjunction with ECD data and theoretical calculations, allows for a comprehensive understanding of the stereochemistry and solution-state conformation of this compound and its derivatives. nih.gov

Table 2: Key Vibrational Modes in VCD Spectroscopy of Chroman Derivatives

Vibrational ModeFrequency Range (cm⁻¹)Significance for this compound Derivatives
C-H Stretching 2800-3000Provides information about the stereochemistry of the chiral centers and the conformation of the alkyl groups.
C=O Stretching (in derivatives) 1600-1800Sensitive to the local chiral environment and can be used to probe interactions of the carbonyl group. nih.gov
Aromatic C=C Stretching 1450-1600Can be influenced by the substitution pattern on the aromatic ring.
C-O Stretching 1000-1300Provides information about the conformation of the dihydropyran ring.

Ultraviolet-Visible (UV-Vis) Spectrophotometry for Electronic Transitions and Reaction Monitoring

Ultraviolet-Visible (UV-Vis) spectrophotometry is a widely used technique that measures the absorption of UV and visible light by a sample. uzh.ch This absorption corresponds to the excitation of electrons from lower energy ground states to higher energy excited states. youtube.com For organic molecules like this compound, the electronic transitions of interest are typically π → π* and n → π* transitions associated with the aromatic ring and any other chromophores present in its derivatives. uzh.ch

The wavelength of maximum absorption (λmax) and the molar absorptivity (ε) are key parameters obtained from a UV-Vis spectrum. The extent of conjugation in a molecule significantly influences its UV-Vis spectrum; as conjugation increases, the λmax shifts to longer wavelengths (a bathochromic shift) and the molar absorptivity increases (a hyperchromic effect). utoronto.ca

UV-Vis spectrophotometry is also a valuable tool for monitoring the progress of chemical reactions in real-time. researchgate.net By monitoring the change in absorbance at a specific wavelength corresponding to a reactant or product, the kinetics of the reaction can be determined. thermofisher.com This allows for the calculation of reaction rates and provides insights into the reaction mechanism. researchgate.netthermofisher.com For reactions involving this compound, this technique can be used to follow its formation, consumption, or the transformation of its derivatives. fu-berlin.de

Table 3: Typical Electronic Transitions in this compound and its Derivatives

TransitionTypical Wavelength Range (nm)Description
π → π 200-400Excitation of an electron from a π bonding orbital to a π antibonding orbital. Associated with the aromatic ring. youtube.com
n → π 250-600Excitation of an electron from a non-bonding orbital (e.g., on an oxygen atom) to a π antibonding orbital. uzh.ch

Advanced Chromatographic Techniques for Purity and Mixture Analysis

Chromatography is an essential set of techniques for the separation, identification, and purification of individual components from a mixture. biologydiscussion.com For the analysis of this compound and its derivatives, advanced chromatographic methods are employed to ensure high purity and to analyze complex reaction mixtures.

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique in this regard. biologydiscussion.com It utilizes a liquid mobile phase to carry the sample through a column packed with a solid stationary phase. The separation is based on the differential partitioning of the components between the two phases. biologydiscussion.com Different modes of HPLC can be used depending on the properties of the analytes:

Normal-phase HPLC (NP-HPLC): Employs a polar stationary phase and a non-polar mobile phase, suitable for separating polar compounds. biologydiscussion.com

Reversed-phase HPLC (RP-HPLC): Uses a non-polar stationary phase and a polar mobile phase, which is the most common mode for a wide range of organic molecules. biologydiscussion.com

Gas Chromatography (GC) is another powerful technique, particularly for volatile and thermally stable compounds. slideshare.net In GC, the sample is vaporized and carried by an inert gas (the mobile phase) through a column containing a stationary phase. Separation is based on the compound's boiling point and its interaction with the stationary phase. biologydiscussion.com

For complex mixtures or for unambiguous identification, chromatographic techniques are often coupled with spectroscopic detectors, a practice known as hyphenated techniques . cas.cz

GC-Mass Spectrometry (GC-MS): Combines the separation power of GC with the identification capabilities of mass spectrometry, providing both retention time and mass spectral data for each component. slideshare.net

LC-Mass Spectrometry (LC-MS): Similarly, couples HPLC with mass spectrometry, offering a powerful tool for the analysis of a wide range of compounds, including those that are not suitable for GC. slideshare.net

These advanced chromatographic techniques are indispensable for quality control, ensuring the purity of synthesized this compound, and for the detailed analysis of reaction products and intermediates in its synthesis and derivatization. chromatographyonline.com

Table 4: Common Chromatographic Techniques for the Analysis of this compound

TechniquePrinciple of SeparationTypical Application for this compound
High-Performance Liquid Chromatography (HPLC) Partitioning between a liquid mobile phase and a solid stationary phase. biologydiscussion.comPurity assessment, quantification, and preparative separation.
Gas Chromatography (GC) Partitioning between a gaseous mobile phase and a liquid or solid stationary phase. biologydiscussion.comAnalysis of volatile derivatives and impurities.
Gas Chromatography-Mass Spectrometry (GC-MS) Separation by GC followed by detection and identification by MS. slideshare.netIdentification of unknown components in a mixture.
Liquid Chromatography-Mass Spectrometry (LC-MS) Separation by HPLC followed by detection and identification by MS. slideshare.netAnalysis of complex mixtures and non-volatile derivatives.

Computational Chemistry and Theoretical Investigations of 2,2,4,4 Tetramethylchroman

Quantum Chemical Calculations

Quantum chemical calculations are fundamental to understanding the behavior of molecules at the atomic and electronic levels. These calculations solve approximations of the Schrödinger equation to determine the electronic structure and energy of a molecule.

Density Functional Theory (DFT) and Ab Initio Methods

DFT and ab initio methods are two of the most prominent approaches in quantum chemistry. Ab initio methods are derived directly from theoretical principles without the inclusion of experimental data. DFT, while also a quantum mechanical method, utilizes the electron density to calculate the energy and other properties of a system, often providing a favorable balance between accuracy and computational cost. The application of these methods to 2,2,4,4-tetramethylchroman has not been documented in peer-reviewed literature.

A primary step in any computational study is geometry optimization, which involves finding the three-dimensional arrangement of atoms that corresponds to the lowest energy state of the molecule. For a flexible molecule like this compound, which contains a non-aromatic heterocyclic ring, a conformational analysis would also be necessary. This analysis identifies various stable conformers (different spatial arrangements of the atoms) and their relative energies. A thorough search of scientific literature yielded no specific studies on the optimized geometry or conformational landscape of this compound.

Once an optimized geometry is obtained, computational methods can predict a variety of electronic properties. This includes the distribution of electrons within the molecule, the energies of the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO), and the molecular electrostatic potential. These calculations are crucial for understanding a molecule's reactivity and intermolecular interactions. Furthermore, these methods can predict spectroscopic parameters, such as NMR chemical shifts and vibrational frequencies (IR/Raman), which can be compared with experimental data to validate the computational model. No published data for these predicted parameters for this compound could be located.

Theoretical methods are invaluable for studying the thermodynamics and kinetics of chemical reactions. By calculating the energies of reactants, products, and transition states, chemists can determine reaction enthalpies, free energies, and the energy barriers (activation energies) that govern the reaction rate. This information is critical for understanding why and how fast a reaction proceeds. There are no available computational studies detailing the energetics or activation barriers for any reactions involving this compound.

Computational Studies on Reaction Mechanisms

Beyond energetics, computational chemistry provides a step-by-step depiction of how a reaction occurs, known as the reaction mechanism. These studies can reveal the formation of short-lived intermediates and the precise structure of transition states.

A key goal of mechanistic studies is to locate the transition state—the highest energy point along the reaction coordinate that connects reactants and products. Identifying the structure of the transition state provides insight into the bond-making and bond-breaking processes. Similarly, calculations can identify and characterize intermediates, which are temporary species formed during the reaction. No computational research detailing the transition states or intermediates for reactions of this compound has been published.

Solvent Effects on Reaction Pathways

Theoretical studies on the influence of solvents on the reaction pathways involving this compound are not extensively documented in the current body of scientific literature. Generally, such computational investigations would employ methods like Density Functional Theory (DFT) to model the reaction mechanisms in the presence of various solvents. These studies would calculate thermodynamic parameters such as Gibbs free energy, enthalpy, and entropy for reactants, transition states, and products to predict the spontaneity and kinetics of reactions.

For instance, a computational study on the synthesis of the broader chromene class of compounds might explore the role of different solvents (e.g., THF, DMSO, methanol) in favoring specific reaction pathways. researchgate.net Such an analysis for this compound would provide valuable insights into optimizing its synthesis by understanding how solvent polarity and explicit solvent interactions stabilize or destabilize key intermediates and transition states. However, specific DFT calculations detailing these effects for this compound remain to be published.

Molecular Dynamics (MD) Simulations for Conformational Dynamics

Molecular dynamics (MD) simulations are a powerful tool for understanding the flexibility and conformational landscape of molecules. An MD study of this compound would involve simulating the atomic motions of the molecule over time, providing a detailed picture of its dynamic behavior. This would allow researchers to identify the most stable conformations, the energy barriers between them, and how the molecule's shape might change in different environments.

Such simulations are crucial for understanding how a molecule interacts with biological targets or other chemical species. For example, the conformational flexibility of a derivative, Ethyl 4-{[N-(this compound-6-yl)thiocarbamoyl]amino}benzoate, is pertinent to its biological activity. nih.govacs.orgilsl.brresearchgate.netresearchgate.net An MD simulation would elucidate the accessible conformations of the this compound moiety itself, which could inform the design of new derivatives with enhanced activity. Despite the potential utility of this information, dedicated MD simulation studies on this compound have not been identified in the surveyed literature.

In Silico Structure-Reactivity Relationship Studies

In silico structure-reactivity relationship studies, including Quantitative Structure-Activity Relationship (QSAR) models, are computational techniques used to correlate the chemical structure of a compound with its reactivity or biological activity. For this compound, such studies would involve calculating various molecular descriptors (e.g., electronic, steric, and hydrophobic properties) and using statistical methods to build a model that predicts its behavior in specific chemical reactions or biological assays.

These models are instrumental in medicinal chemistry and materials science for screening virtual libraries of compounds and prioritizing candidates for synthesis and testing. Given the observed biological activity of some this compound derivatives, a QSAR study could uncover the key structural features of the tetramethylchroman scaffold that are essential for its activity. nih.govacs.orgilsl.brresearchgate.netresearchgate.net This would enable the rational design of new, more potent analogues. At present, however, no specific in silico structure-reactivity studies focused solely on this compound are available in the public domain.

Applications in Advanced Materials Science and Polymer Chemistry

2,2,4,4-Tetramethylchroman as a Building Block in Polymer Synthesis

The synthesis of novel polymers from this compound hinges on its initial functionalization to create polymerizable monomers. This foundational step is critical for integrating the bulky chroman moiety into polymer chains.

To be used in polymer synthesis, the this compound scaffold must first be converted into a monomer by introducing a polymerizable functional group. Common strategies include the introduction of a vinyl, acrylate (B77674), methacrylate (B99206), or styrenic group onto the aromatic ring of the chroman structure. Synthetic routes analogous to those used for other functionalized chromans can be envisioned. gu.seorganic-chemistry.orgacs.orgnih.govgu.se For instance, electrophilic aromatic substitution reactions, such as Friedel-Crafts acylation followed by reduction and dehydration, could introduce a vinyl group. Alternatively, functionalization of a pre-existing hydroxyl group on the aromatic ring (if present) via esterification with acryloyl chloride or methacryloyl chloride would yield the corresponding acrylate or methacrylate monomer.

The design of these monomers would be guided by the desired polymer properties. For example, a vinyl-substituted tetramethylchroman could be suitable for radical polymerization, while the introduction of two polymerizable groups could lead to cross-linked networks. The bulky nature of the this compound unit would be a key consideration in the synthetic design, as it may sterically hinder the reactive site, potentially influencing reaction rates and yields.

Table 1: Potential Synthetic Routes to this compound-Based Monomers

Monomer Type Potential Synthetic Strategy Key Reagents
Vinyl Friedel-Crafts acylation followed by reduction and dehydration Acetyl chloride/AlCl₃, NaBH₄, H₂SO₄
Acrylate Esterification of a phenolic precursor Acryloyl chloride, triethylamine
Methacrylate Esterification of a phenolic precursor Methacryloyl chloride, triethylamine
Styrenic Vilsmeier-Haack formylation, Wittig reaction POCl₃/DMF, Ph₃P=CH₂

Once a suitable monomer is synthesized, the this compound unit can be incorporated into polymers either as part of the main chain (backbone) or as a pendant group (side chain).

Side Chain Incorporation: The most direct method is the polymerization of a mono-functionalized tetramethylchroman monomer. This would result in a polymer with the bulky chroman unit as a pendant side group. The presence of these large side groups is expected to significantly impact the polymer's properties. It can increase the glass transition temperature (Tg) due to restricted chain mobility, enhance thermal stability, and improve solubility in organic solvents. nih.govclemson.edu The bulky nature of the side chains can also create significant free volume within the polymer matrix, which could be advantageous for applications such as gas separation membranes. nih.gov

Backbone Incorporation: Integrating the tetramethylchroman moiety into the polymer backbone is more complex and would likely involve step-growth polymerization of a difunctional derivative. For example, a diol or diamine derivative of this compound could be co-polymerized with diacyl chlorides or diisocyanates to form polyesters, polyamides, or polyurethanes. This would create a rigid segment within the polymer backbone, leading to materials with high thermal stability and mechanical strength.

To achieve polymers with well-defined architectures, controlled radical polymerization (CRP) techniques are highly desirable. nii.ac.jppsu.edunih.gov Methods such as Atom Transfer Radical Polymerization (ATRP) or Reversible Addition-Fragmentation chain Transfer (RAFT) polymerization could potentially be applied to vinyl-functionalized this compound monomers.

Table 2: Comparison of Controlled Radical Polymerization Techniques for Bulky Monomers

Technique Advantages Potential Challenges with Tetramethylchroman Monomers
ATRP Well-established, good control over molecular weight and dispersity. Steric hindrance may affect catalyst accessibility and deactivation rates.
RAFT Tolerant to a wide range of functional groups and solvents. RAFT agent design is crucial to control polymerization of sterically demanding monomers.
NMP Metal-free system. High temperatures often required, which might be a limitation.

Development of Functional Materials and Composites

The incorporation of the this compound unit is anticipated to yield polymers with unique functional properties, making them suitable for various advanced applications.

The introduction of bulky, non-polar side groups can lower the dielectric constant of a polymer by increasing the free volume and reducing the density of polarizable groups. nih.govscispace.com This makes polymers containing this compound promising candidates for use as low-dielectric constant materials in microelectronics, for applications such as insulators in integrated circuits.

In the realm of optical materials, the incorporation of bulky cyclic structures can lead to polymers with a high refractive index. nih.govacs.orgwikipedia.orgnih.gov While the tetramethylchroman unit itself is aliphatic, its rigid structure can contribute to a higher refractive index compared to more flexible aliphatic polymers. Furthermore, such polymers are likely to be amorphous due to the sterically hindered side groups, which would result in high optical transparency. nih.govacs.org These properties are desirable for applications in lenses, optical films, and coatings.

Table 3: Predicted Optical and Electronic Properties of Tetramethylchroman-Containing Polymers

Property Predicted Effect of Tetramethylchroman Moiety Potential Application
Dielectric Constant Lowered due to increased free volume Low-k dielectric insulators
Refractive Index Increased compared to flexible aliphatic polymers High refractive index optical components
Optical Transparency High due to amorphous nature Lenses, optical films
Birefringence Low due to isotropic, amorphous structure Optical data storage

Stimuli-responsive, or "smart," polymers are materials that undergo a significant change in their properties in response to an external stimulus. mdpi.comsc.edursc.org While the this compound unit itself is not inherently responsive, it can be incorporated into polymer architectures that are. For example, it could be part of a block copolymer where one block is responsive to stimuli such as temperature or pH. In such a system, the bulky, hydrophobic tetramethylchroman-containing block would influence the self-assembly and the nature of the response.

Furthermore, the chroman ring system can be a platform for introducing photochromic or other responsive groups. Functionalization of the aromatic ring with moieties that respond to light or specific chemical analytes could lead to novel sensor materials. The rigid and bulky nature of the tetramethylchroman scaffold could provide a stable and well-defined environment for these responsive units, potentially enhancing their performance and durability.

Catalytic Applications of this compound-Derived Systems

The chroman framework, a key structural motif found in numerous natural products and pharmacologically active molecules, has garnered significant interest as a versatile scaffold in the field of asymmetric catalysis. nih.govresearchgate.net While literature focusing specifically on the 2,2,4,4-tetramethyl substituted variant is limited, the broader class of chroman derivatives serves as an excellent blueprint for designing advanced catalytic systems. The rigid bicyclic structure of the chroman ring system provides a predictable and sterically defined environment, which is paramount for inducing stereoselectivity in chemical transformations. mdpi.comnih.gov Organocatalysis, in particular, has seen extensive use of the chroman scaffold, either as the target of the synthesis or as a component of the catalyst itself, to create complex chiral molecules. nih.govresearchgate.netmdpi.com

The design of catalysts built upon the chroman scaffold leverages the structural rigidity and the potential for functionalization of the benzopyran ring. These systems are primarily developed for asymmetric synthesis, where the goal is to produce a single enantiomer of a chiral product. imanagerpublications.comrsc.org The design principles often fall into two main categories:

Organocatalysts: In this approach, the chroman moiety is typically part of a larger molecule that acts as a metal-free catalyst. The chroman scaffold helps to create a defined three-dimensional space around the catalyst's active site. For instance, bifunctional catalysts combining a hydrogen-bond donor (like thiourea (B124793) or squaramide) with a basic site (such as a tertiary amine from a cinchona alkaloid) have been successfully used in reactions to generate chiral chromans. nih.govresearchgate.net The catalyst forms a chiral pocket that preferentially binds one enantiomer of the substrate, guiding the reaction pathway to yield a product with high enantiomeric excess. nih.govmdpi.com

Metal-Ligand Complexes: The chroman structure can be derivatized with atoms that can coordinate to a metal center (e.g., palladium, rhodium). nih.gov The resulting chiral ligand enforces a specific geometry on the metal complex, which in turn dictates the stereochemical outcome of the reaction. This strategy is effective in a wide range of transformations, including hydrogenations and carbon-carbon bond-forming reactions. doi.org

The design often involves creating a "bifunctional" system where one part of the catalyst activates one reactant while another part activates the second, all within a chiral environment controlled by the rigid scaffold. nih.govmdpi.com Chiral phosphoric acids, for example, have been used effectively in cycloaddition reactions to generate complex indole-containing chroman derivatives, demonstrating the power of hydrogen-bond-directed catalysis. mdpi.comnih.gov

The efficacy of catalytic systems involving the chroman scaffold is evaluated by their performance in key organic transformations, particularly those that build stereocomplexity. Asymmetric domino (or cascade) reactions and cycloadditions are common benchmarks. nih.govmdpi.comnih.gov In these reactions, multiple bonds and stereocenters are formed in a single operation, offering a highly efficient route to complex molecules.

For example, the organocatalytic domino oxa-Michael-nitro-Michael reaction between 2-hydroxynitrostyrenes and trans-β-nitroolefins, catalyzed by a squaramide-based organocatalyst, produces polysubstituted chiral chromans with excellent results. nih.govresearchgate.net Similarly, palladium-catalyzed asymmetric reactions have been developed for the synthesis of chiral 4H-chromene derivatives, achieving high yields and enantioselectivities. nih.gov These transformations showcase the ability of chroman-based systems to control stereochemistry effectively.

The performance of these catalysts is typically measured by the chemical yield, the diastereomeric ratio (dr), and the enantiomeric excess (ee) of the product. High values in all three metrics indicate a highly efficient and selective catalyst.

Performance of Catalysts in Asymmetric Reactions Yielding Chroman Scaffolds
Reaction TypeSubstratesCatalyst TypeYield (%)Diastereomeric Ratio (dr)Enantiomeric Excess (ee %)Reference
Domino Oxa-Michael-Nitro-Michael2-Hydroxynitrostyrene + trans-β-NitroolefinSquaramideup to 82%>20:1up to 99% nih.govresearchgate.net
[4+2] Cycloaddition3-Vinylindole + ortho-Quinone MethideChiral Phosphoric Acidup to 98%up to 93:7up to 98% mdpi.com
Domino Michael/HemiacetalizationAliphatic Aldehyde + (E)-2-(2-Nitrovinyl)phenolCinchona Alkaloid-Amino Acidup to 97%up to 99:1up to 99% nih.gov
Tandem Michael-Henry Reaction2-Mercaptobenzaldehyde + β-NitrostyreneCupreine (Cinchona Alkaloid)up to 95%up to 78:22up to 86% nih.gov
Asymmetric Amination2H-Chromene Derivative + IndolePalladium-Ligand Complex60-92%N/Aup to 97% nih.gov

Utilization as Advanced Synthetic Intermediates

Beyond their direct application in catalytic systems, chroman derivatives, including potential this compound analogues, are highly valuable as advanced intermediates in the synthesis of fine chemicals, pharmaceuticals, and complex natural products. storkapp.me The chroman nucleus serves as a robust building block that can be elaborated into more complex structures.

The catalytic methods described previously provide efficient access to functionalized, chiral chromans. These molecules are not merely the final products but are often designed to be versatile intermediates ready for subsequent chemical manipulation. For example, the nitro groups present in the products of domino reactions are extremely useful functional handles. nih.gov They can be reduced to amines, which can then be used for amide bond formation or other nucleophilic additions, or they can be converted into other functional groups through Nef reactions.

Similarly, chroman-2-ols, which are hemiacetal products from certain cascade reactions, can be selectively oxidized to the corresponding chroman-2-ones (dihydrocoumarins) or dehydroxylated to furnish the stable chromane (B1220400) ring. nih.gov This divergence allows chemists to access different classes of compounds from a common intermediate, adding to the efficiency and elegance of a synthetic route. The ability to build complex, polyheterocyclic molecules from chroman precursors underscores their importance as foundational intermediates in modern organic synthesis. acs.org

Examples of Chroman Derivatives as Synthetic Intermediates
Starting IntermediateTransformationReagentsProduct ClassSignificanceReference
3-Nitro-Chroman-2-olOxidationPCC (Pyridinium chlorochromate)3-Nitro-Chroman-2-oneAccess to dihydrocoumarin (B191007) scaffold nih.gov
3-Nitro-Chroman-2-olDehydroxylationTriethylsilane, Boron trifluoride etherate3-Nitro-ChromanFormation of the stable chroman ring nih.gov
Polysubstituted Nitro-ChromanNitro-group ReductionH₂, Pd/CAmino-ChromanIntroduction of a primary amine for further functionalization nih.gov
Chroman-containing PolyheterocycleFurther CyclizationAcid or Base CatalysisComplex Spiro or Fused Ring SystemsRapid increase in molecular complexity mdpi.comacs.org

Q & A

Basic Research Questions

Q. What are the common synthetic routes for 2,2,4,4-tetramethylchroman, and how can structural purity be validated?

  • Methodology :

  • Synthesis : Common routes involve cyclization of substituted phenols with methyl groups under acidic or catalytic conditions. For example, analogous chroman derivatives (e.g., 4,4,5,7-tetramethylchroman-2-one) are synthesized via ketone intermediates, followed by reduction and methylation steps .
  • Purity Validation : Use 13C NMR to confirm regiochemistry and substituent positions (e.g., CDCl3 at 100 MHz resolves methyl group environments). IR spectroscopy can identify carbonyl or hydroxyl intermediates. High-resolution mass spectrometry (HRMS) verifies molecular ion peaks .

Q. How is this compound characterized spectroscopically, and what key peaks distinguish its structure?

  • Methodology :

  • NMR : Methyl groups in the chroman ring produce distinct singlet peaks in 1H NMR (δ ~1.2–1.5 ppm). In 13C NMR, quaternary carbons adjacent to oxygen resonate at δ ~70–80 ppm, while methyl carbons appear at δ ~20–30 ppm .
  • Mass Spectrometry : Fragmentation patterns in electron ionization (EI-MS) show loss of methyl groups (m/z 15) and ring-opening products. Compare with reference libraries (e.g., NIST Chemistry WebBook) .

Q. What are the physicochemical properties of this compound critical for solubility and reactivity studies?

  • Methodology :

  • LogP : Estimate hydrophobicity using computational tools (e.g., XLOGP3) or experimental shake-flask methods. For analogs like 2,2,4,4-tetramethylcyclobutane-1,3-diol, logP values correlate with hydroxyl group interactions .
  • Thermal Stability : Perform differential scanning calorimetry (DSC) to determine melting points and decomposition temperatures (e.g., Trolox derivatives decompose at ~188°C) .

Advanced Research Questions

Q. How can researchers resolve contradictions in antioxidant activity data for this compound derivatives?

  • Methodology :

  • Assay Selection : Use multiple assays (e.g., ABTS⁺ radical scavenging vs. ORAC) to account for mechanism-specific biases. For example, Trolox-equivalent antioxidant capacity (TAS) calculations normalize results using a factor F=[6hydroxy2,5,7,8tetramethylchroman]ΔAblankΔAsampleF = \frac{[6-hydroxy-2,5,7,8-tetramethylchroman]}{\Delta A_{\text{blank}} - \Delta A_{\text{sample}}}, reducing variability .
  • Data Interpretation : Statistically analyze outliers via Grubbs’ test. Cross-validate with HPLC to quantify degradation products that may interfere with spectrophotometric readings .

Q. What experimental design considerations are critical for vibrational analysis of this compound?

  • Methodology :

  • Sample Preparation : Use deuterated solvents (e.g., CDCl3) to minimize IR absorption interference. For gas-phase studies, ensure high purity (>98%) to avoid overlapping peaks from isomers .
  • Computational Modeling : Compare experimental IR/Raman spectra with density functional theory (DFT) simulations (e.g., B3LYP/6-31G* basis set). For tetramethylalkanes, vibrational modes at 1380–1460 cm⁻¹ correspond to symmetric CH₃ bending .

Q. How can researchers optimize the synthesis of this compound-6-amine for pharmacological studies?

  • Methodology :

  • Functionalization : Introduce the amine group via nucleophilic substitution or reductive amination. Monitor reaction progress with TLC (silica gel, ethyl acetate/hexane eluent) .
  • Purification : Use column chromatography (e.g., silica gel, gradient elution) to separate polar byproducts. Confirm amine protonation states via pH-dependent UV-Vis spectroscopy .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.